2-(Butan-2-YL)-4-chloropyrimidine
Description
Properties
IUPAC Name |
2-butan-2-yl-4-chloropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-6(2)8-10-5-4-7(9)11-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSJBHQIUSOCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC=CC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-YL)-4-chloropyrimidine typically involves the reaction of 2-chloropyrimidine with butan-2-yl lithium or butan-2-yl magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of 2-(Butan-2-YL)-4-chloropyrimidine may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-YL)-4-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The butan-2-yl group can be oxidized to form corresponding ketones or alcohols, while reduction can lead to the formation of alkanes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include ketones or alcohols.
Reduction: Products include alkanes.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the potential of 2-(Butan-2-YL)-4-chloropyrimidine and related pyrimidine derivatives as antimicrobial agents. For instance, compounds within this class have shown efficacy against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
- Case Study : A study evaluated a series of pyrimidine derivatives for their antimicrobial properties, revealing that certain modifications on the pyrimidine ring significantly enhanced activity against resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Bacteria | MIC (µM) | Notes |
|---|---|---|---|
| 2-(Butan-2-YL)-4-chloropyrimidine | E. coli | 1.5 | Effective against resistant strains |
| 2-(Butan-2-YL)-4-chloropyrimidine | K. pneumoniae | 0.8 | High selectivity index |
Anti-inflammatory Effects
Pyrimidine derivatives, including 2-(Butan-2-YL)-4-chloropyrimidine, have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit key inflammatory mediators, making them potential candidates for treating inflammatory diseases.
- Case Study : In vitro assays showed that certain pyrimidine derivatives inhibited COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs . This suggests their potential use in managing conditions like arthritis and acute lung injury.
Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | Inhibitory Activity (IC50 µM) | Target Enzyme |
|---|---|---|
| 2-(Butan-2-YL)-4-chloropyrimidine | 0.04 ± 0.02 | COX-2 |
| Other Pyrimidines | 0.05 ± 0.01 | COX-1 |
Antiprotozoal Activity
The compound also exhibits antiprotozoal activity, particularly against parasites like Trypanosoma brucei. The structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine ring can enhance selectivity and potency against protozoan infections.
- Case Study : A series of synthesized pyrimidine derivatives were tested against T.brucei, showing promising results with some compounds achieving IC50 values in the nanomolar range .
Table 3: Antiprotozoal Activity
| Compound | Target Protozoa | IC50 (µM) |
|---|---|---|
| 2-(Butan-2-YL)-4-chloropyrimidine | T.brucei | 0.5 |
| Related Derivative | T.brucei | 0.1 |
Synthesis and Structure-Activity Relationship Studies
The synthesis of 2-(Butan-2-YL)-4-chloropyrimidine involves various chemical reactions that allow for the introduction of different functional groups, enhancing its biological activity. SAR studies are crucial for understanding how structural changes affect pharmacological properties.
Synthesis Overview
- Starting Material : Pyrimidine derivatives are synthesized using condensation reactions.
- Functionalization : Chlorination and alkylation processes introduce the butan-2-yl side chain.
- Optimization : Variations in substituents lead to improved biological profiles.
Mechanism of Action
The mechanism of action of 2-(Butan-2-YL)-4-chloropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The butan-2-yl group can influence the compound’s lipophilicity and membrane permeability, while the chlorine atom can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Effects on Reactivity and Physicochemical Properties
The table below compares key structural and functional attributes of 2-(butan-2-yl)-4-chloropyrimidine with analogous pyrimidine derivatives:
Structural and Functional Insights
In contrast, the tert-butyl group in 2-tert-butyl-4,6-dichloropyrimidine imposes even greater steric constraints, which may limit molecular packing and solubility .
Electronic Effects :
- The electron-withdrawing chlorine at the 4-position activates the pyrimidine ring for nucleophilic substitution. This reactivity is amplified in 4-chloro-2-ethyl-5-fluoropyrimidine, where the 5-fluorine further polarizes the ring .
- In 5-bromo-2-chloropyrimidin-4-amine, the amine group at the 4-position introduces hydrogen-bonding capabilities, enabling supramolecular assembly into 2D networks via N7–H···N interactions .
Crystallinity and Intermolecular Interactions: Hydrogen bonding in 5-bromo-2-chloropyrimidin-4-amine results in a planar crystal structure with strong intermolecular forces (r.m.s. deviation: 0.087 Å), contrasting with the non-polar butan-2-yl group in the target compound, which likely reduces such interactions .
Biological Activity
2-(Butan-2-YL)-4-chloropyrimidine is an organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(Butan-2-YL)-4-chloropyrimidine is CHClN, with a molecular weight of approximately 171.62 g/mol. The compound features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The specific substituents include a butan-2-yl group at position 2 and a chlorine atom at position 4, which contribute to its unique chemical reactivity and potential biological activities.
Antimicrobial Activity
Research indicates that various pyrimidine derivatives, including 2-(Butan-2-YL)-4-chloropyrimidine, exhibit significant antimicrobial properties. In particular, the compound has been tested against several bacterial strains, showing promising results in inhibiting growth. For instance, related compounds have demonstrated inhibition against Staphylococcus aureus and Escherichia coli with varying degrees of efficacy.
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Studies on similar pyrimidine derivatives have shown that modifications can lead to increased potency against cancer cell lines. For example, derivatives that incorporate electron-donating groups have been associated with enhanced cytotoxic effects against various cancer types .
Anti-inflammatory Effects
Pyrimidine derivatives are also known for their anti-inflammatory properties. Compounds structurally related to 2-(Butan-2-YL)-4-chloropyrimidine have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Preliminary results suggest that these compounds can effectively reduce COX-2 activity, providing a basis for further exploration in inflammatory disease models .
Structure-Activity Relationship (SAR)
The SAR studies of pyrimidine derivatives indicate that the biological activity is highly dependent on the nature of the substituents on the pyrimidine ring. The presence of halogens, such as chlorine in this compound, has been linked to increased binding affinity to biological targets. The butan-2-yl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability .
| Compound | Structure Features | Notable Biological Activity |
|---|---|---|
| 2-(Butan-2-YL)-4-chloropyrimidine | Butan-2-yl at position 2; Cl at position 4 | Antimicrobial, anticancer |
| 4-Chloro-6-methylpyrimidine | Methyl group at position 6 | Antimicrobial |
| 6-Chloro-4-pyrimidinecarboxylic acid | Chlorine at position 6 | Enzyme inhibition |
Case Studies
- Antimicrobial Study : A study involving the synthesis of various pyrimidine derivatives showed that compounds similar to 2-(Butan-2-YL)-4-chloropyrimidine exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The IC50 values ranged from 0.5 to 10 µM depending on the structural modifications.
- Anticancer Efficacy : In vitro studies assessing the cytotoxic effects of various pyrimidine derivatives on cancer cell lines indicated that modifications leading to increased electron density on the ring structure enhanced anticancer activity. The most potent derivatives showed IC50 values below 5 µM against breast cancer cells .
- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives significantly reduced inflammation markers compared to control groups. This suggests potential therapeutic applications for inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes for 2-(Butan-2-YL)-4-chloropyrimidine, and how can reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, 4-chloropyrimidine derivatives can be functionalized at the 2-position via deprotonation with strong bases (e.g., LDA) followed by trapping with electrophiles like butan-2-yl halides. Temperature control (-100°C to -75°C) is critical to avoid side reactions, such as unintended iodination or isomerization . Post-synthesis, column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) are recommended for purification. Yield optimization requires monitoring reaction time, stoichiometry, and inert atmosphere conditions. Analytical validation via -NMR (δ 8.5–9.0 ppm for pyrimidine protons) and LC-MS (m/z ~185.6 [M+H]) ensures structural fidelity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of 2-(Butan-2-YL)-4-chloropyrimidine?
- Methodological Answer : Nuclear Magnetic Resonance (, -NMR) is essential for confirming regioselectivity and substituent positions. For example, the butan-2-yl group shows characteristic splitting patterns in -NMR (δ 1.0–1.5 ppm for methyl groups). High-resolution mass spectrometry (HRMS) provides exact mass confirmation. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. X-ray crystallography (using SHELX software for refinement) resolves stereochemical ambiguities, though it requires high-quality single crystals .
Q. What safety protocols should be followed when handling 2-(Butan-2-YL)-4-chloropyrimidine in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound should be stored at 0–6°C in airtight, light-resistant containers. Waste must be segregated into halogenated organic waste streams and disposed via licensed facilities. In case of skin contact, wash immediately with 10% ethanol/water, followed by soap and water. Spills should be contained with absorbent materials (e.g., vermiculite) and neutralized with 5% sodium bicarbonate .
Advanced Research Questions
Q. How does temperature influence regioselectivity during functionalization of 2-(Butan-2-YL)-4-chloropyrimidine?
- Methodological Answer : At low temperatures (-100°C), electrophilic trapping (e.g., iodination) occurs preferentially at the 5-position of the pyrimidine ring. Elevated temperatures (-75°C or higher) promote competing reactions at the 6-position due to kinetic vs. thermodynamic control. For example, reactions with iodine at -75°C yield 2-chloro-6-iodo derivatives, while lower temperatures favor 5-substitution. Monitoring via -NMR or in-situ IR spectroscopy can track intermediate formation .
Q. How can crystallographic data resolve contradictions in structural assignments derived from spectroscopic methods?
- Methodological Answer : Discrepancies between NMR and mass spectrometry data (e.g., unexpected splitting patterns or m/z values) may arise from polymorphism or residual solvents. Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths, angles, and torsion angles to <0.01 Å resolution. For example, SHELX’s robust handling of twinned data or high-resolution datasets can correct misassignments of substituent positions. Pair distribution function (PDF) analysis is an alternative for amorphous or poorly crystalline samples .
Q. What mechanisms explain the reactivity of 2-(Butan-2-YL)-4-chloropyrimidine in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The 4-chloro group acts as a leaving site in Suzuki-Miyaura couplings. Using Pd(PPh) as a catalyst and KCO as a base, aryl boronic acids couple at the 4-position. Steric hindrance from the butan-2-yl group at the 2-position slows reactivity at adjacent sites. DFT calculations (e.g., Gaussian 16) model transition states to predict regioselectivity. Post-reaction, -NMR monitors ligand degradation, which can reduce catalytic efficiency .
Q. How do solvent polarity and pH affect the stability of 2-(Butan-2-YL)-4-chloropyrimidine in aqueous environments?
- Methodological Answer : Hydrolysis studies in buffered solutions (pH 2–12) show that the 4-chloro group is susceptible to nucleophilic attack by water at pH > 10, forming 4-hydroxypyrimidine. In polar aprotic solvents (DMSO, DMF), stability increases. Accelerated degradation tests (40°C, 75% RH) combined with LC-MS/MS identify breakdown products like butan-2-yl chloride. Stabilizers like ascorbic acid (0.1% w/v) can extend shelf life in aqueous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
